molecular formula C24H16N4O B14466684 4,6,7-Triphenylpteridin-2(3H)-one CAS No. 65799-70-4

4,6,7-Triphenylpteridin-2(3H)-one

Cat. No.: B14466684
CAS No.: 65799-70-4
M. Wt: 376.4 g/mol
InChI Key: SSEDBNDJKBZAHB-UHFFFAOYSA-N
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Description

4,6,7-Triphenylpteridin-2(3H)-one is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Triphenylpteridin-2(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with pteridine precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,6,7-Triphenylpteridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: Utilized in the development of materials with specific properties, such as dyes, pigments, and electronic materials.

Mechanism of Action

The mechanism of action of 4,6,7-Triphenylpteridin-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound of the pteridine family.

    6,7-Diphenylpteridin-2(3H)-one: A similar compound with two phenyl groups.

    4,6,7-Triphenylpyrimidine: A compound with a similar structure but different ring system.

Uniqueness

4,6,7-Triphenylpteridin-2(3H)-one is unique due to the presence of three phenyl groups, which may impart specific chemical and biological properties

Properties

CAS No.

65799-70-4

Molecular Formula

C24H16N4O

Molecular Weight

376.4 g/mol

IUPAC Name

4,6,7-triphenyl-3H-pteridin-2-one

InChI

InChI=1S/C24H16N4O/c29-24-27-21(18-14-8-3-9-15-18)22-23(28-24)26-20(17-12-6-2-7-13-17)19(25-22)16-10-4-1-5-11-16/h1-15H,(H,26,27,28,29)

InChI Key

SSEDBNDJKBZAHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC(=O)N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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